4-(2-Morpholin-4-yl-7-pyridin-3-yl-5,6-dihydropyrrolo[2,3-d]pyrimidin-4-yl)aniline
Description
Properties
Molecular Formula |
C21H22N6O |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
4-(2-morpholin-4-yl-7-pyridin-3-yl-5,6-dihydropyrrolo[2,3-d]pyrimidin-4-yl)aniline |
InChI |
InChI=1S/C21H22N6O/c22-16-5-3-15(4-6-16)19-18-7-9-27(17-2-1-8-23-14-17)20(18)25-21(24-19)26-10-12-28-13-11-26/h1-6,8,14H,7,9-13,22H2 |
InChI Key |
OJERWOAHNVKKIV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=NC(=NC(=C21)C3=CC=C(C=C3)N)N4CCOCC4)C5=CN=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Hydrochloric Acid-Promoted Amination
One of the prominent methods for synthesizing this compound involves the hydrochloric acid-promoted amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with aniline. The reaction proceeds as follows:
-
- 4-chloro-7H-pyrrolo[2,3-d]pyrimidine
- Aniline
- Hydrochloric acid (as a catalyst)
-
- Solvent: Ethanol or water
- Temperature: 60–80 °C
- Time: Up to 22 hours
Mechanism :
The reaction involves the nucleophilic attack of aniline on the electrophilic carbon atom of the pyrrolo[2,3-d]pyrimidine ring, facilitated by protonation from hydrochloric acid which enhances the electrophilicity of the substrate.Yield and Purification :
The products are typically purified via silica-gel column chromatography. Yields can range from 80% to 94%, depending on the specific conditions and reactants used.
Water as a Solvent
Recent studies have explored using water as a solvent for amination reactions to enhance yields and reduce environmental impact:
-
- Same as above.
-
- Solvent: Water (25 mL)
- Temperature: 80 °C
- Time: 3–22 hours
Yield and Results :
This method has shown comparable yields to traditional organic solvents while promoting cleaner reaction profiles.
Comparative Analysis of Reaction Conditions
The following table summarizes various reaction conditions and outcomes reported in different studies:
| Method | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Hydrochloric Acid-Promoted | Ethanol | 60–80 | Up to 22 | 80–94 |
| Water as Solvent | Water | 80 | 3–22 | Similar to ethanol |
Chemical Reactions Analysis
Types of Reactions
4-(2-Morpholin-4-yl-7-pyridin-3-yl-5,6-dihydropyrrolo[2,3-d]pyrimidin-4-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aniline and pyridine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-(2-Morpholin-4-yl-7-pyridin-3-yl-5,6-dihydropyrrolo[2,3-d]pyrimidin-4-yl)aniline has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: It is investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(2-Morpholin-4-yl-7-pyridin-3-yl-5,6-dihydropyrrolo[2,3-d]pyrimidin-4-yl)aniline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, and other proteins involved in key biological processes.
Pathways Involved: It can modulate signaling pathways, such as the PI3K/Akt pathway, which is crucial in cell growth and survival.
Biological Activity
4-(2-Morpholin-4-yl-7-pyridin-3-yl-5,6-dihydropyrrolo[2,3-d]pyrimidin-4-yl)aniline, a complex organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against various diseases, and structure-activity relationships (SARs).
Chemical Structure and Properties
The compound can be characterized by the following structural formula:
This structure incorporates a morpholine group and a pyridine moiety, which are often linked to biological activity in various pharmacological contexts.
Research indicates that this compound exhibits significant inhibition of protein kinases, particularly those involved in cancer signaling pathways. It has been shown to act as an ATP-competitive inhibitor of the protein kinase B (PKB/Akt) pathway, which plays a crucial role in cell survival and proliferation.
- Inhibition of PKB : The compound has demonstrated selective inhibition of PKB over other kinases like PKA, with studies reporting up to 150-fold selectivity . This selectivity is vital for reducing off-target effects common in kinase inhibitors.
- Impact on Tumor Growth : In vivo studies have shown that the compound can inhibit the growth of human tumor xenografts in nude mice. The effective doses were well-tolerated, indicating a favorable safety profile .
Biological Activity Evaluation
The biological activity of this compound has been evaluated through various assays:
| Assay Type | Cell Lines Tested | IC50 Values (µM) | Comments |
|---|---|---|---|
| Cytotoxicity | A549 (Lung cancer) | 0.5 | Moderate activity observed |
| PC3 (Prostate cancer) | 0.7 | Effective against hormone-resistant types | |
| MCF7 (Breast cancer) | 1.0 | Activity correlates with SAR findings | |
| Kinase Inhibition | PKB | 10 nM | High selectivity noted |
Structure-Activity Relationships (SAR)
Studies have indicated that modifications to the morpholine and pyridine substituents significantly affect the biological activity of this compound. For instance:
- Morpholine Substituents : Variations in the morpholine ring have shown to influence the binding affinity and selectivity towards PKB.
- Pyridine Modifications : Altering the position or type of substituent on the pyridine ring can enhance or diminish cytotoxic effects against specific cancer cell lines.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study 1 : A study involving xenograft models demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was linked to the inhibition of the PI3K/AKT/mTOR signaling pathway .
- Case Study 2 : In vitro studies showed that compounds similar to this one induced apoptosis in cancer cells through mitochondrial pathways, suggesting a dual mechanism involving both cell cycle arrest and programmed cell death .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 4-(2-Morpholin-4-yl-7-pyridin-3-yl-5,6-dihydropyrrolo[2,3-d]pyrimidin-4-yl)aniline are best understood through comparison with analogs in the pyrrolo[2,3-d]pyrimidine class. Below is an analysis of key differences and their implications:
Structural Modifications and Substituent Effects
- Position 2 : The morpholine group replaces smaller substituents (e.g., methyl or halogens) in analogs like Compound 9 (N4-(4-chlorophenyl)-6-(2-methylbenzyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine) . Morpholine’s oxygen and nitrogen atoms may improve solubility and hydrogen-bonding interactions with kinase targets.
- Position 4: The aniline group contrasts with the 4-chlorophenyl group in Compound 7. Aniline’s NH2 moiety could act as a hydrogen-bond donor, enhancing target engagement compared to the electron-withdrawing chlorine in Compound 8.
- Position 7 : The pyridin-3-yl group introduces a basic nitrogen atom, which may improve cellular permeability and confer selectivity for kinases with polar active-site residues.
Pharmacological and Physicochemical Properties
A hypothetical comparison table is provided below, extrapolated from structural analogs and available
Research Findings and Hypotheses
- Synthetic Accessibility: Compound 9 was synthesized in 65% yield via nucleophilic substitution .
- Biological Activity : While Compound 9 exhibits micromolar-range RTK inhibition, the target compound’s pyridine and morpholine groups may enhance potency. The aniline group could mimic ATP’s adenine binding in kinase active sites, a feature absent in Compound 9.
- Thermal Stability : The melting point of Compound 9 (212°C) suggests high crystallinity . The target compound’s melting point is unreported but may be lower due to reduced symmetry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
